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Compound of Interest

Compound Name: Bavdegalutamide

Cat. No.: B8270050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Bavdegalutamide
(ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) for the

degradation of the Androgen Receptor (AR). Bavdegalutamide is a promising therapeutic

agent for the treatment of prostate cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

[18][19][20][21][22] This document outlines the synthetic strategy, experimental protocols for

key transformations, and the mechanism of action of Bavdegalutamide.

Introduction to Bavdegalutamide
Bavdegalutamide is a heterobifunctional molecule designed to recruit the Cereblon (CRBN)

E3 ubiquitin ligase to the Androgen Receptor, leading to the ubiquitination and subsequent

proteasomal degradation of the AR protein.[1][2][5][6][7][8][9][12][13][14][15][16][17][18][21][22]

This targeted protein degradation approach offers a distinct mechanism of action compared to

traditional AR inhibitors and has the potential to overcome resistance mechanisms observed

with current therapies.[1][2][6][11][14][16]

The structure of Bavdegalutamide consists of three key components:

An Androgen Receptor (AR) ligand that provides specificity for the target protein.

A Cereblon (CRBN) E3 ligase ligand, a derivative of pomalidomide, which engages the

ubiquitin-proteasome system.
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A linker that connects the AR ligand and the E3 ligase ligand, optimizing the formation of a

stable ternary complex.

Synthetic Strategy Overview
The synthesis of Bavdegalutamide is a multi-step process that involves the preparation of

three key building blocks followed by their sequential coupling. The general synthetic workflow

can be summarized as follows:

Synthesis of the Androgen Receptor Ligand: Preparation of the substituted phenoxy-

cyclohexylamine moiety that binds to the ligand-binding domain of the Androgen Receptor.

Synthesis of the Linker Core: Construction of the pyridazine-piperidine core structure.

Synthesis of the E3 Ligase Ligand-Linker Fragment: Preparation of the pomalidomide

derivative functionalized with a piperazine-methyl-piperidine linker arm.

Final Assembly: Coupling of the AR ligand, the linker core, and the E3 ligase ligand-linker

fragment to yield the final Bavdegalutamide molecule.

Data Presentation
Physicochemical and Pharmacokinetic Properties of
Bavdegalutamide

Property Value Reference

Molecular Formula C41H43ClFN9O6 [19]

Molecular Weight 812.29 g/mol [4]

Purity (HPLC) >98% [10]

DC50 (AR degradation) < 1 nM [4]

Oral Bioavailability (Rat) 23.8% [11]

Oral Bioavailability (Mouse) 37.9% [11]

Analytical Data for Bavdegalutamide
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Analytical Technique Data Reference

1H NMR Consistent with structure [10]

Mass Spectrometry (m/z) [M+H]+ = 812.3 [4]

HPLC Purity confirmed [10]

Experimental Protocols
The following protocols are based on synthetic schemes and procedures described in the

scientific literature and patent documents.

Protocol 1: Synthesis of the Androgen Receptor Ligand
Intermediate: N-((1r,4r)-4-aminocyclohexyl)-6-
chloropyridazine-3-carboxamide
Step 1a: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-ol

To a solution of 1,4-cyclohexanediol in a suitable solvent such as N,N-dimethylformamide

(DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.

After stirring for a short period, add 2-chloro-4-fluorobenzonitrile.

Allow the reaction to warm to room temperature and stir until completion, as monitored by

Thin Layer Chromatography (TLC).

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield trans-4-(3-chloro-4-

cyanophenoxy)cyclohexan-1-ol.

Step 1b: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl methanesulfonate
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Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane (DCM).

Cool the solution to 0 °C and add a base such as triethylamine (TEA).

Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C until completion

(monitored by TLC).

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

mesylate.

Step 1c: Synthesis of trans-N-(4-(3-chloro-4-cyanophenoxy)cyclohexyl)acetamide

To a solution of the mesylate in a suitable solvent like DMF, add sodium azide (NaN3).

Heat the reaction mixture and monitor for completion by TLC.

After cooling, add water and extract the product with an organic solvent.

Dry and concentrate the organic layer.

Dissolve the crude azide in a solvent mixture such as tetrahydrofuran (THF) and water.

Add a reducing agent, for example, triphenylphosphine (PPh3), and stir the mixture.

Upon completion of the reduction, add acetyl chloride and a base (e.g., TEA) to perform the

acetylation.

Extract the product, dry the organic layer, and purify by chromatography to yield the

acetamide.

Step 1d: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-amine

Hydrolyze the acetamide from the previous step using acidic or basic conditions (e.g.,

aqueous HCl or NaOH) to obtain the free amine.

Neutralize the reaction mixture and extract the product with an organic solvent.
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Dry and concentrate to obtain the desired amine, which is the core of the AR ligand.

Step 1e: Coupling with 6-chloropyridazine-3-carboxylic acid

Dissolve 6-chloropyridazine-3-carboxylic acid in a suitable solvent like DMF.

Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).

Add the amine synthesized in Step 1d to the reaction mixture.

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Work up the reaction by adding water and extracting the product.

Purify the crude product by column chromatography to yield the target intermediate.

Protocol 2: Synthesis of the E3 Ligase Ligand-Linker
Fragment: 4-((4-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-
dioxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidine
Step 2a: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-6-fluoro-5-(piperazin-1-yl)isoindoline-1,3-dione

This key intermediate is a pomalidomide derivative. Its synthesis typically starts from a

fluorinated phthalic anhydride derivative.

React 3-fluoro-4-nitrophthalic acid with a suitable dehydrating agent (e.g., acetic anhydride)

to form the corresponding anhydride.

React the anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a

base (e.g., TEA) in a solvent like acetic acid to form the phthalimide ring.

The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H2,

Pd/C) or a chemical reducing agent like iron powder in acetic acid.

The resulting amino-pomalidomide derivative is then reacted with a bis-electrophilic

piperazine precursor, such as N-Boc-piperazine, under conditions that favor

monosubstitution.
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Deprotection of the Boc group yields the desired piperazinyl-pomalidomide derivative.

Step 2b: Reductive Amination with 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde

Dissolve the piperazinyl-pomalidomide derivative from the previous step in a suitable solvent

such as DCM or dichloroethane (DCE).

Add 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde and a reducing agent like sodium

triacetoxyborohydride.

Stir the reaction at room temperature until completion.

Work up the reaction by quenching with a basic solution and extracting the product.

Purify the crude product by chromatography.

Step 2c: Deprotection of the Boc Group

Treat the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA)

in DCM, to remove the Boc protecting group.

After the reaction is complete, neutralize the mixture and extract the deprotected product.

This yields the final E3 ligase ligand-linker fragment.

Protocol 3: Final Assembly of Bavdegalutamide
Dissolve the AR ligand intermediate from Protocol 1 (N-((1r,4r)-4-aminocyclohexyl)-6-

chloropyridazine-3-carboxamide) and the E3 ligase ligand-linker fragment from Protocol 2 in

a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

Add a non-nucleophilic base such as DIPEA.

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine on

the pyridazine ring by the secondary amine of the piperidine in the E3 ligase fragment.

Monitor the reaction progress by LC-MS.
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Upon completion, cool the reaction mixture and purify the final product, Bavdegalutamide,

using preparative HPLC to achieve high purity.

Characterize the final product by 1H NMR, mass spectrometry, and HPLC.
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Caption: Mechanism of action of Bavdegalutamide.
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Caption: Synthetic workflow for Bavdegalutamide.
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Bavdegalutamide (PROTAC) Heterobifunctional Molecule
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Caption: Core components of a PROTAC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8270050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8270050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

